3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose is a complex organic compound with the molecular formula C30H30O7. It is characterized by its unique structure, which includes an acetyl group, an isopropylidene group, and a trityl group attached to a beta-L-arabino-hexofuranos-5-ulose backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose typically involves multiple steps The process begins with the protection of the hydroxyl groups on the arabino-hexofuranose ringThe reaction conditions often require the use of acid or base catalysts and specific solvents to ensure the desired selectivity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: The acetyl, isopropylidene, and trityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in carbohydrate chemistry.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose involves its interaction with specific molecular targets. The acetyl, isopropylidene, and trityl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose: Similar in structure but differs in the configuration of the sugar moiety.
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-D-glucofuranose: Another similar compound with a different sugar configuration.
Uniqueness
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose is unique due to its specific beta-L-arabino-hexofuranose configuration, which can influence its chemical reactivity and biological interactions. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
[(3aR,5R,6S)-2,2-dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,25-28H,19H2,1-3H3/t25-,26+,27?,28+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQCZISQVFVWSR-PERGRGJXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@H]2C1OC(O2)(C)C)C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.